molecular formula C12H10ClNO2S B2357754 (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate CAS No. 672950-07-1

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Cat. No.: B2357754
CAS No.: 672950-07-1
M. Wt: 267.73
InChI Key: SORXZHJIQYEQBT-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a chemical compound that belongs to the class of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its reactivity would be influenced by the functional groups present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve further pharmacological testing and clinical trials. If it’s being used in chemical synthesis, future research could involve exploring its reactivity under different conditions or with different reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate typically involves the reaction of 2-chloro-1,3-thiazole with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various thiazole derivatives with different substituents.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    Thioamides: Used in the synthesis of various pharmaceuticals.

    5-Arylazothiazoles: Investigated for their antimicrobial properties.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its combination of a thiazole ring with a phenylacetate moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-12-14-7-10(17-12)8-16-11(15)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXZHJIQYEQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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